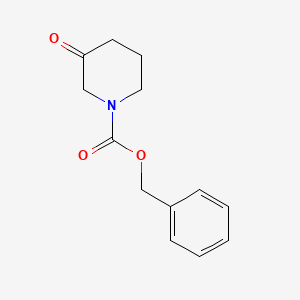

Benzyl 3-oxopiperidine-1-carboxylate

Overview

Description

Benzyl 3-oxopiperidine-1-carboxylate is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a piperidine derivative with a benzyl group attached to the nitrogen atom and a carboxylate group attached to the carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common synthetic route for Benzyl 3-oxopiperidine-1-carboxylate involves the reaction of benzylamine with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonylethyl)benzylamine. This intermediate is then cyclized in the presence of sodium methoxide to yield the desired compound .

Industrial Production Methods: The industrial production of this compound typically involves optimized synthetic routes that offer advantages such as readily available starting materials, simplified procedures, and suitability for large-scale production. For example, the reaction of Compound 1 with ethyl 2-diazoacetate in tetrahydrofuran (THF) at low temperatures, followed by warming to room temperature, is a method used in industrial settings .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Oxidized derivatives such as carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Benzyl 3-oxopiperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Benzyl 3-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-Boc-3-piperidone:

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate: This compound is used in the synthesis of receptor agonists and antagonists.

Uniqueness: Benzyl 3-oxopiperidine-1-carboxylate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it a versatile building block in organic synthesis. Its potential therapeutic applications also set it apart from similar compounds.

Biological Activity

Benzyl 3-oxopiperidine-1-carboxylate (CAS No. 61995-20-8) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H15NO3 and a molecular weight of 233.26 g/mol. Its structure features a piperidine ring with a benzyl group and a carboxylate functional group, which contributes to its reactivity and biological interactions.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can affect various metabolic pathways.

- Receptor Modulation : It interacts with specific receptors, potentially leading to alterations in cell signaling and physiological responses.

These mechanisms are crucial for understanding its therapeutic potential and applications in drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against Mycobacterium tuberculosis (MTB), revealing promising results:

| Compound | MIC (µg/mL) | Activity Against MTB |

|---|---|---|

| This compound | 0.125 - 16 | Active against both sensitive and resistant strains |

The minimum inhibitory concentration (MIC) values suggest that this compound could be a candidate for further development as an anti-tuberculosis agent .

Antibacterial Activity

In addition to its anti-MTB activity, this compound has shown effectiveness against various Gram-positive bacteria. Its derivatives have been synthesized to enhance lipophilicity and improve antibacterial potency. For instance, modifications have resulted in compounds with MIC values comparable to established antibiotics like levofloxacin and ciprofloxacin .

Study on Structural Modifications

A notable study focused on the synthesis of derivatives from this compound aimed at optimizing their antibacterial properties. The derivatives were tested against multiple bacterial strains, showing enhanced activity compared to the parent compound . This highlights the importance of structural modifications in improving biological efficacy.

Evaluation of Cellular Effects

This compound was also investigated for its effects on cellular processes. It was found to modulate cell signaling pathways, influencing gene expression and cellular metabolism. Such effects are critical for understanding how this compound could be utilized in therapeutic contexts .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Benzyl 3-oxopiperidine-1-carboxylate, and what yields are typically achieved?

The compound is synthesized via the reaction of 3-oxopiperidine with benzyl chloroformate under alkaline conditions. A reported method involves using sulfur trioxide pyridine complex, dimethyl sulfoxide (DMSO), and N-ethyl-N,N-diisopropylamine (DIPEA) in dichloromethane at 0°C for 2 hours, achieving a 90% yield after purification . Key steps include:

- Base selection : Alkaline conditions (e.g., DIPEA) deprotonate the piperidine nitrogen for nucleophilic attack.

- Temperature control : Low temperatures minimize side reactions.

- Workup : Quenching with aqueous solutions followed by extraction and solvent evaporation.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Standard analytical methods include:

- NMR spectroscopy : - and -NMR to verify the piperidine ring, benzyl group, and carbonyl signals.

- Mass spectrometry (MS) : To confirm molecular weight (e.g., CHNO, theoretical molar mass 233.26 g/mol).

- HPLC : For purity assessment (>95% recommended for research use) .

Q. What are the recommended storage conditions to maintain stability?

Store in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C, away from light, moisture, and oxidizing agents. Stability data suggest decomposition risks at elevated temperatures (>40°C) or prolonged exposure to humidity .

Q. What safety precautions are critical during handling?

- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Spill management : Collect using inert absorbents and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for derivatives of this compound?

Advanced strategies include:

- Catalyst screening : Evaluate Lewis acids (e.g., Ce(IV) salts) to enhance reaction rates or selectivity .

- Solvent effects : Test polar aprotic solvents (e.g., DMF, THF) for solubility and reactivity.

- Kinetic studies : Monitor reaction progress via in-situ FTIR or LC-MS to identify rate-limiting steps .

Q. What mechanisms underlie its reactivity in nucleophilic substitution or oxidation reactions?

- Nucleophilic substitution : The electron-deficient carbonyl group adjacent to the piperidine nitrogen facilitates attack by nucleophiles (e.g., amines).

- Oxidation : The 3-oxo group can be oxidized to a carboxylic acid using KMnO or reduced to an alcohol with NaBH, depending on conditions .

- Computational modeling : Density Functional Theory (DFT) studies can predict reactive sites and transition states .

Q. How can structural analogs of this compound be designed for target-specific bioactivity studies?

- Structure-activity relationship (SAR) : Modify the benzyl group (e.g., para-substitution) or piperidine ring (e.g., introducing methyl groups) to alter steric/electronic properties.

- Enzyme inhibition assays : Test derivatives against HDACs or kinases, leveraging the carbonyl group for hydrogen bonding with active sites .

Q. How should conflicting toxicity data from SDS documents be resolved?

- Literature review : Cross-reference multiple SDS sources (e.g., TCI America vs. BIOSYNTH) and peer-reviewed toxicology studies.

- In vitro testing : Conduct cytotoxicity assays (e.g., MTT on HEK293 cells) to assess acute toxicity .

Q. What methodologies are suitable for studying its metabolic stability in drug discovery?

- Microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life and metabolite profiling.

- LC-MS/MS : Quantify parent compound degradation and identify phase I/II metabolites .

Q. Methodological Tables

Table 1. Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular formula | CHNO | |

| Molar mass | 233.26 g/mol | |

| Melting point | Not reported (analogs: 68°C) | |

| Stability | Sensitive to oxidation |

Table 2. Common Analytical Techniques

| Technique | Application | Example Parameters |

|---|---|---|

| -NMR | Confirm benzyl group | δ 7.3–7.4 ppm (aromatic) |

| HPLC-UV | Purity assessment | C18 column, 254 nm |

| HRMS | Molecular ion verification | ESI+, m/z 234.11 [M+H]+ |

Properties

IUPAC Name |

benzyl 3-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-12-7-4-8-14(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXLNFWWLXCXSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363793 | |

| Record name | 1-N-Cbz-3-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61995-20-8 | |

| Record name | Benzyl 3-oxopiperidine-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61995-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-N-Cbz-3-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyloxycarbonyl-3-piperidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.